1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- involves several steps. One common method includes the reaction of 1,3-dimethylxanthine with epichlorohydrin under basic conditions to introduce the oxiranylmethyl group at the 7-position of the purine ring . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The oxiranylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and affect cellular signaling pathways . These interactions contribute to its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Theobromine: 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione.
Caffeine: 1,3,7-trimethylxanthine.
Theophylline: 1,3-dimethylxanthine.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- is unique due to the presence of the oxiranylmethyl group at the 7-position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
23146-07-8 |
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Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O3/c1-12-8-7(9(15)13(2)10(12)16)14(5-11-8)3-6-4-17-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
JNGNWSCREXDRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3CO3 |
Origin of Product |
United States |
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